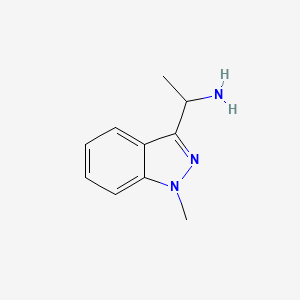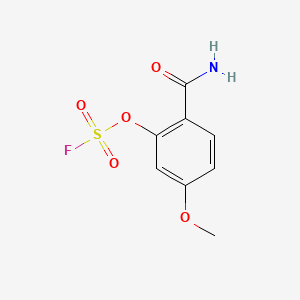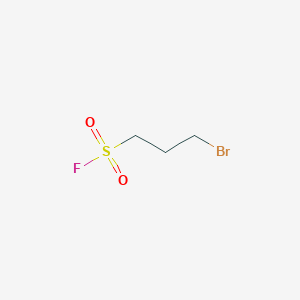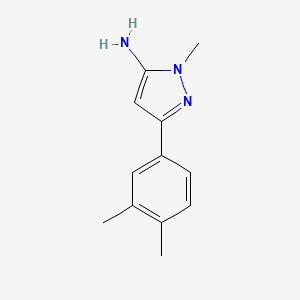
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, the use of catalysts and alternative solvents can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine: Similar in structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
5-(3,4-dimethylphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3 |
Clave InChI |
AZWWUYBCWDSACT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
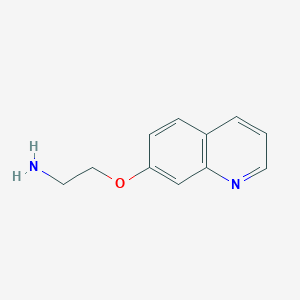
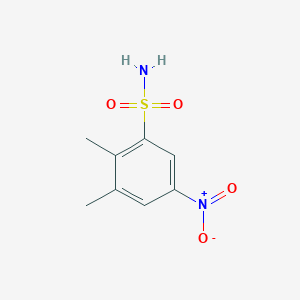
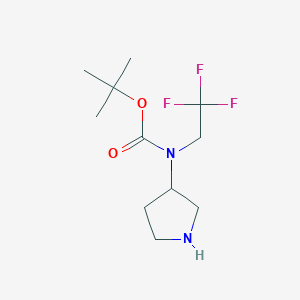
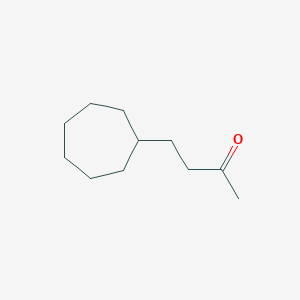
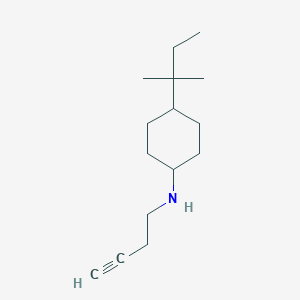


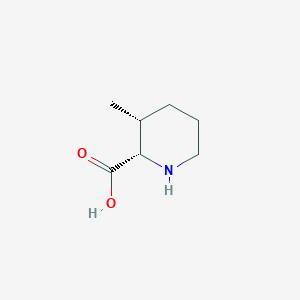
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
